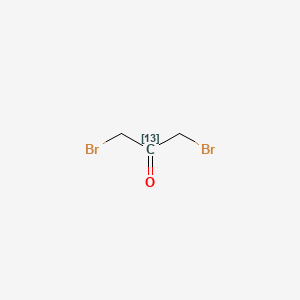

1,3-Dibromoacetone-2-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo(213C)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQKDSXCDXHLLF-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661906 | |

| Record name | 1,3-Dibromo(2-~13~C)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190006-20-2 | |

| Record name | 1,3-Dibromo(2-~13~C)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1,3-Dibromoacetone-2-13C in Structural Proteomics and NMR

[1]

Executive Summary

This compound (DBA-2-13C) is a specialized isotopologue of the bifunctional alkylating agent 1,3-dibromoacetone.[1] Distinguished by the incorporation of a stable Carbon-13 isotope at the carbonyl (C2) position, this compound serves as a critical tool in structural biology and drug development. It functions primarily as a rigid, short-spacer cross-linker for cysteine residues, enabling the stabilization of transient protein-protein interactions (PPIs) and the precise elucidation of active site geometries via NMR spectroscopy.

This guide provides a definitive physicochemical profile, synthesis workflows, and application protocols for DBA-2-13C, designed for researchers requiring high-fidelity structural data.[1]

Part 1: Physicochemical Identity & Specifications[2][3]

The correct identification of isotopically labeled compounds is critical to avoid experimental error. Unlike its unlabeled parent (CAS 816-39-7) or the fully labeled analog (13C3), the 2-13C variant has a distinct registry.[1]

Table 1: Chemical Specification Profile

| Parameter | Specification | Notes |

| Chemical Name | This compound | Also known as 1,3-Dibromo-2-propanone-2-13C |

| CAS Number | 1190006-20-2 | Distinct from unlabeled (816-39-7) |

| Molecular Formula | C₂¹³CH₄Br₂O | Contains one ¹³C atom at position 2 |

| Molecular Weight | 216.86 g/mol | Calculated: 216.8632 g/mol |

| Appearance | Clear to yellowish liquid/solid | Low melting point (~29–30°C); often solidifies in cold storage |

| Solubility | Acetone, Chloroform, DCM | Hydrolytically unstable; store in anhydrous conditions |

| Isotopic Purity | ≥ 99 atom % ¹³C | Critical for NMR signal-to-noise ratio |

Molecular Weight Calculation (High-Precision)

For mass spectrometry (MS) applications, the precise monoisotopic mass is required:

-

¹²C (2 atoms): 24.00000 Da[1]

-

¹³C (1 atom): 13.00335 Da[1]

-

¹H (4 atoms): 4.03130 Da[1]

-

⁷⁹Br (2 atoms): 157.83600 Da (Note: Br has isotopes 79/81; this is for the lightest isotopologue)

-

¹⁶O (1 atom): 15.99491 Da[1]

-

Exact Mass: ~214.86 Da (for 79Br2 isotopologue)[1]

-

Average Molar Mass: 216.86 g/mol (using standard atomic weights).[1][2]

Part 2: Synthesis & Production Logic

The synthesis of DBA-2-13C requires the controlled bromination of Acetone-2-13C.[1] Direct bromination is often non-selective, yielding mono-, di-, and tri-brominated species.[1] A "Green Synthesis" approach utilizing halogen exchange is often preferred for higher purity and yield, minimizing hazardous waste.[1]

Workflow Diagram: Synthesis Pathways

The following diagram outlines the logical flow from the isotopic precursor to the purified cross-linker.

Figure 1: Comparison of Direct Bromination vs. Halogen Exchange synthesis routes.[1] Route B is preferred for laboratory-scale isotopic synthesis to maximize yield of the expensive ¹³C precursor.

Protocol: Halogen Exchange (Recommended)

This method avoids the difficult separation of poly-brominated species common in direct bromination.[1]

-

Precursor: Start with 1,3-Dichloroacetone-2-13C (commercially available or synthesized via chlorination).[1]

-

Reagent: Lithium Bromide (LiBr), anhydrous (3.5 equivalents).[1]

-

Solvent: Dichloromethane (DCM) / Acetone (10:1 ratio).

-

Condition: Reflux at 40°C for 1.5 hours.

-

Workup: The equilibrium shifts toward the bromo-derivative due to solubility differences. Filter, evaporate solvent, and recrystallize from ether/hexane.[1]

Part 3: Applications in Drug Development & Proteomics

Cysteine Cross-linking (The "Staple" Mechanism)

DBA-2-13C is a bifunctional electrophile. It reacts specifically with thiols (sulfhydryl groups) of cysteine residues to form stable thioether bonds.[1]

-

Linker Length: ~5 Å (rigid 3-carbon bridge).[1]

-

Specificity: High specificity for Cys over Lys at physiological pH (6.5–7.5).[1]

-

Mechanism: Two sequential S_N2 reactions.[1]

Why use the ¹³C analog? In NMR-based structural biology, the ¹³C label at the carbonyl carbon provides a distinct probe. Upon cross-linking, the chemical shift of the C2 carbon changes predictably. This allows researchers to:

-

Verify the formation of the cross-link.

-

Measure distances between the cross-linked helices or domains using ¹³C-edited NOESY experiments.

-

Monitor the folding transition state of proteins (e.g., Ubiquitin) by tracking the specific ¹³C signal.

Diagram: Protein Cross-linking Mechanism

Figure 2: Step-wise mechanism of cysteine bridging.[1] The ¹³C label allows for direct NMR monitoring of the final 'stapled' state.

Histone Ubiquitination Mimicry

A primary application of DBA is the synthesis of ubiquitinated histone analogues.[3] Native isopeptide bonds are difficult to synthesize chemically.[1] DBA creates a "bis-thio-acetone" linkage that mimics the geometry of the native isopeptide bond between Ubiquitin (C-term mutant) and Histone (Lys->Cys mutant).[1]

-

Advantage: The DBA linkage is resistant to deubiquitinases (DUBs), creating stable substrates for drug screening against epigenetic targets.

Part 4: Safety & Handling Protocols (Lachrymator)

CRITICAL WARNING: 1,3-Dibromoacetone is a potent lachrymator (tear gas agent).[1] It causes severe eye, skin, and respiratory irritation.[1]

Handling Protocol

-

Engineering Controls: ALWAYS handle inside a certified chemical fume hood.[1]

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.[1]

-

Neutralization: Prepare a beaker of 10% Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate.[1] In case of a spill, cover the area with this solution to quench the alkylating capability.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound degrades in moisture, releasing HBr (corrosive gas).

References

-

e-Biochem . (n.d.).[1] this compound Product Data. Retrieved from (Verifying CAS 1190006-20-2).[1]

-

US Biological . (n.d.).[1] 1,3-Dibromoacetone-[2-13C] Data Sheet. Retrieved from (Confirming CAS and usage).[1]

-

Morgan, M. T., et al. (2016).[1] "One-Pot Synthesis of a Bis-Thio-Acetone Linked Ubiquitinated Histones Using 1,3-Dibromoacetone". ChemBioChem. (Describes the cross-linking application).

-

Sosnick, T. R., et al. (2007).[1][4] "Intra-molecular cross-linking evaluated as a structural probe of the protein folding transition state".[4] Biochemistry. Retrieved from (Describes mechanistic utility in folding studies).[1][4]

-

Huang, Z., et al. (2024).[1][5] "Green Synthesis of 1,3-Dibromoacetone Using Halogen Exchange Method". University Chemistry.[1] (Describes the LiBr/DCM synthesis route).

Sources

- 1. 1,3-Dibromo-2-propanone | C3H4Br2O | CID 69952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dibromoacetone-2-13C_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Intra-molecular cross-linking evaluated as a structural probe of the protein folding transition state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Technical Safety & Handling Guide: 1,3-Dibromoacetone-2-13C

Part 1: Executive Technical Summary

1,3-Dibromoacetone-2-13C (CAS: 816-39-7 (unlabeled)) is a dual-threat compound: it presents severe immediate physiological hazards as a violent lachrymator and alkylating agent, while its isotopically labeled nature demands "zero-loss" handling protocols due to economic value.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-validated workflow for safe manipulation. The core philosophy is Containment by Design : preventing exposure through engineering controls rather than relying solely on PPE, while simultaneously ensuring quantitative recovery of the ¹³C material.

Physicochemical & Hazard Profile[1]

| Property | Specification | Hazard Implication |

| Physical State | Solid (Low MP: ~29–30°C) | May liquefy during handling; risk of hidden spills. |

| Boiling Point | ~97°C | Volatile enough to off-gas lachrymatory vapors at RT. |

| Reactivity | Electrophilic Alkylator | Irreversibly binds thiols/amines (DNA/Protein damage). |

| Lachrymator | Potent (ppb range) | Immediate, debilitating eye/respiratory irritation. |

| Solubility | DCM, Acetone, Chloroform | Penetrates standard nitrile gloves rapidly. |

| Isotope | Carbon-13 (Pos. 2) | No radiological hazard, but high economic cost. |

Part 2: Strategic Handling Protocols

Engineering Controls (Primary Barrier)

-

Fume Hood: Mandatory. Face velocity must be verified >100 fpm. All work must occur at least 6 inches inside the sash.

-

Balance Enclosure: Weighing must never occur on an open bench. If a balance is not available inside a hood, use a glove bag or transport the balance into the hood temporarily.

-

Cold Trap: If removing solvent under vacuum (Rotavap), use a secondary cold trap (liquid N₂ or dry ice/acetone) to prevent lachrymatory vapors from entering the pump oil or exhaust system.

Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection against alpha-halo ketones. The combination of the ketone and halogen functionalities allows for rapid permeation (<1 minute) through thin nitrile.

-

Glove Protocol: Laminate (Silver Shield/4H) Liners are required.[1]

-

Eye Protection: Chemical splash goggles (ventless or indirect vent). Safety glasses are inadequate due to vapor irritation.

-

Respiratory: If work must occur outside a hood (emergency only), a full-face respirator with Organic Vapor/Acid Gas cartridges is required.

"Zero-Loss" Synthesis Workflow

Handling ¹³C labeled compounds requires maximizing yield while minimizing exposure.

-

Cold Weighing: Chill the reagent bottle to 4°C before opening. This solidifies any surface liquid and reduces vapor pressure, minimizing lachrymatory off-gassing.

-

Closed-Vessel Transfer: Do not use weigh boats. Weigh directly into the tared reaction flask or a sealable vial.

-

Solvent Rinsing: Use the reaction solvent (e.g., Acetone-d6 or DCM) to rinse the transfer tools (spatulas) into the reaction vessel to ensure 100% mass transfer.

Part 3: Emergency Response & Decontamination[4][5][6]

Mechanism of Decontamination

Water alone is ineffective and may spread the hydrophobic alkylator. The most effective decontamination method utilizes a nucleophile to chemically quench the alkylating bromide.

-

Quenching Solution: 10% Sodium Thiosulfate (aq) or Sodium Bisulfite .

Spill Response Logic

Immediate Action: Evacuate the immediate area if vapors are detected outside the hood.

Small Spill (< 500 mg) inside Hood:

-

Do not wipe initially.

-

Cover the spill gently with absorbent pads soaked in 10% Sodium Thiosulfate .

-

Allow to sit for 15–20 minutes to ensure chemical neutralization.

-

Wipe up with fresh pads.

-

Clean surface with soap and water (remove salt residue).

-

Dispose of all waste as Halogenated Chemical Waste .

Part 4: Visualized Workflows

Diagram 1: Hierarchy of Handling & Controls

This workflow illustrates the decision logic for safe manipulation, emphasizing the critical glove selection and engineering controls.

Caption: Operational workflow emphasizing the critical "Go/No-Go" decision on glove selection to prevent dermal exposure.

Diagram 2: Emergency Spill Response Logic

A logic gate for determining the correct response to a spill, differentiating between containment and evacuation.

Caption: Decision matrix for spill response. Note that any spill outside the fume hood triggers immediate evacuation due to lachrymatory effects.

Part 5: References

-

University of Pennsylvania EHS . Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

-

University of Illinois Division of Research Safety . Chemical Spill Response: Bromine and Lachrymators. Retrieved from [Link]

Sources

- 1. spokane.wsu.edu [spokane.wsu.edu]

- 2. dess.uccs.edu [dess.uccs.edu]

- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 4. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. chamberlandresearch.com [chamberlandresearch.com]

- 7. fishersci.es [fishersci.es]

- 8. reddit.com [reddit.com]

Unlocking Metabolic Secrets: A Technical Guide to the Applications of 13C-Labeled Ketones in Biochemistry

For researchers, scientists, and drug development professionals, understanding the intricate dance of metabolic pathways is paramount. Stable isotope tracers have emerged as indispensable tools in this endeavor, offering a window into the dynamic processes that govern cellular function and dysfunction. Among these, 13C-labeled ketones are proving to be uniquely powerful probes, particularly for interrogating energy metabolism, mitochondrial function, and the metabolic interplay between different organs and cell types. This technical guide provides an in-depth exploration of the core applications of 13C-labeled ketones in biochemistry, grounded in field-proven insights and validated methodologies.

Section 1: The Rationale for 13C-Labeled Ketones as Metabolic Tracers

Ketone bodies, primarily acetoacetate (AcAc) and β-hydroxybutyrate (β-HB), are crucial alternative energy sources to glucose, especially for the brain, heart, and skeletal muscle during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][3][4] Their metabolism is intrinsically linked to central carbon metabolism, making them ideal candidates for tracing studies. The use of the stable, non-radioactive isotope carbon-13 (13C) offers significant advantages over its radioactive counterpart, 14C, including enhanced safety and the ability to provide detailed information on the positional labeling of metabolites, which is crucial for metabolic flux analysis.[5]

The choice to use a 13C-labeled ketone as a tracer is driven by the specific biological question at hand. For instance, investigating the brain's fuel preference under different physiological states or the metabolic reprogramming in cancer cells can be effectively addressed using these tracers.[1][6][7] The journey of the 13C label from the ketone body through various metabolic pathways can be meticulously tracked using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11] This allows for the elucidation of pathway activities and the quantification of metabolic fluxes.[12][13][14][15]

Section 2: Core Applications and Mechanistic Insights

The versatility of 13C-labeled ketones allows for their application across a spectrum of biochemical research areas.

Metabolic Flux Analysis (MFA) in Central Carbon Metabolism

13C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[13][14][15][16] When cells or organisms are supplied with a 13C-labeled ketone, the labeled carbon atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using MS or NMR, researchers can computationally estimate the fluxes through various reactions.[12][14][15]

For example, [U-13C]-β-hydroxybutyrate can be used to trace the entry of ketone-derived acetyl-CoA into the tricarboxylic acid (TCA) cycle. The resulting labeling patterns in TCA cycle intermediates like citrate, succinate, and malate provide quantitative information about the contribution of ketones to oxidative metabolism relative to other substrates like glucose or fatty acids.[7][17] This is particularly valuable in studying diseases characterized by altered energy metabolism, such as cancer and neurodegenerative disorders.[1][3][18]

Experimental Workflow: 13C-Metabolic Flux Analysis using Labeled Ketones

Caption: A generalized workflow for a 13C metabolic flux analysis experiment.

Probing Mitochondrial Redox State

The interconversion of acetoacetate and β-hydroxybutyrate is catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH1), a reaction dependent on the NAD+/NADH ratio.[19][20] This makes the ratio of these two ketone bodies a sensitive indicator of the mitochondrial redox state. By using hyperpolarized [1,3-13C]acetoacetate, researchers can monitor its conversion to [1,3-13C]β-hydroxybutyrate in real-time using 13C NMR spectroscopy.[19][21] An increased conversion rate can signify a more reduced mitochondrial environment (higher NADH levels), which is often associated with mitochondrial dysfunction and ischemic conditions.[19][21]

Investigating Brain Metabolism and Neurodegenerative Diseases

The brain's ability to utilize ketone bodies as an alternative fuel source is a critical area of research, especially in the context of neurodegenerative diseases where glucose metabolism is often impaired.[1][3] 13C-labeled ketones, such as [2,4-13C2]-D-β-hydroxybutyrate, have been used in human studies with in vivo MR spectroscopy to trace their metabolism in the brain.[6] These studies have shown that ketones can be a significant fuel source for neurons and that their metabolism leads to the labeling of neurotransmitters like glutamate and glutamine.[6] This provides a powerful tool to investigate the therapeutic potential of ketogenic diets and ketone supplementation in conditions like epilepsy, Alzheimer's disease, and Parkinson's disease.[1][2][3]

Signaling Pathway: Ketone Body Metabolism and Neurotransmitter Labeling

Caption: Metabolic fate of 13C-labeled β-hydroxybutyrate in a neuron.

Elucidating Anabolic Pathways in Cancer

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation. While often associated with increased glucose uptake (the Warburg effect), some cancers can also utilize ketone bodies. Recent studies using [U-13C]-β-hydroxybutyrate have revealed an alternative metabolic route where ketone-derived acetoacetate is shunted to the cytosol and converted to acetyl-CoA for fatty acid synthesis, a critical process for building new cell membranes.[7] This highlights the role of ketone bodies in supporting anabolic processes in cancer cells, particularly under nutrient-limited conditions, and opens new avenues for therapeutic intervention.[7]

Section 3: Methodologies and Protocols

The success of any 13C-labeled ketone tracer study hinges on rigorous experimental design and execution.

Synthesis of 13C-Labeled Ketones

While some 13C-labeled ketones are commercially available, custom synthesis is often required for specific labeling patterns. Chemical synthesis methods can be employed to introduce 13C atoms at desired positions.[18][22][23][24] For instance, Grignard reactions with 13C-labeled carbon dioxide can be used to label the carboxyl group of a precursor that can then be converted to a ketone.[18] Biosynthetic methods, using microorganisms or enzymes, can also be employed to produce uniformly labeled compounds from 13C-labeled precursors like glucose.[18][25]

Experimental Protocol: 13C Tracer Analysis in Adherent Mammalian Cells

This protocol provides a general framework for a 13C tracer study using a labeled ketone in cultured cells. Optimization for specific cell lines and experimental conditions is crucial.[26][27][28][29]

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium

-

Culture medium deficient in the nutrient to be replaced by the labeled ketone (e.g., glucose-free DMEM)

-

13C-labeled ketone (e.g., [U-13C]-β-hydroxybutyrate, sodium salt)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Liquid nitrogen

-

Cold (-80°C) 80% methanol/water solution

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight.

-

Medium Exchange: Aspirate the standard culture medium. Gently wash the cells once with pre-warmed PBS.

-

Labeling: Add the pre-warmed labeling medium containing the 13C-labeled ketone at the desired concentration.

-

Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into downstream metabolites. This time will vary depending on the metabolic pathway and cell type and should be optimized.

-

Metabolism Quenching: To halt all metabolic activity, quickly aspirate the labeling medium and immediately add liquid nitrogen to the wells to flash-freeze the cells.

-

Metabolite Extraction:

-

Remove the plate from the liquid nitrogen and place it on dry ice.

-

Add the cold 80% methanol/water solution to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[26]

-

-

Cell Lysis and Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

Sample Preparation for Analysis: The supernatant can then be dried under vacuum and reconstituted in an appropriate solvent for MS or NMR analysis.

Data Analysis and Interpretation

The raw data from MS or NMR analysis requires several processing steps, including correction for the natural abundance of 13C.[12] The resulting mass isotopomer distributions are then used in computational models to estimate metabolic fluxes. The interpretation of these fluxes in the context of the biological system under study is the final and most critical step, providing insights into the metabolic phenotype.[12][15]

Section 4: Data Presentation and Quantitative Summary

For clarity and comparative analysis, quantitative data from 13C-labeled ketone tracer studies should be presented in a structured format.

Table 1: Example Data from a 13C-β-Hydroxybutyrate Tracing Experiment in Neuronal Cells

| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Disease Model |

| Citrate | M+2 | 35.2 ± 2.1 | 25.8 ± 1.9 |

| M+4 | 12.5 ± 1.3 | 8.7 ± 1.1 | |

| Glutamate | M+2 | 28.9 ± 1.8 | 19.4 ± 1.5 |

| M+4 | 9.8 ± 0.9 | 6.1 ± 0.7 | |

| Palmitate | M+2 | 5.1 ± 0.5 | 15.3 ± 1.2 |

| M+4 | 1.8 ± 0.3 | 7.9 ± 0.8 |

Data are presented as mean ± standard deviation. M+n represents the mass isotopologue with 'n' 13C atoms.

This table illustrates how the fractional abundance of different mass isotopologues can reveal shifts in metabolic pathways. In this hypothetical example, the disease model shows a decreased contribution of the 13C-labeled ketone to the TCA cycle (lower M+2 and M+4 in citrate and glutamate) but an increased contribution to fatty acid synthesis (higher M+2 and M+4 in palmitate).

Conclusion

13C-labeled ketones are powerful and versatile tools for dissecting the complexities of cellular metabolism. Their application in metabolic flux analysis, probing mitochondrial function, and investigating the metabolic landscape of the brain and other organs provides invaluable insights for both basic research and drug development. As analytical technologies continue to advance, the precision and scope of studies employing these tracers will undoubtedly expand, further unlocking the secrets held within the metabolic networks of life.

References

-

Chen, W., et al. (2019). Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue. NMR in Biomedicine, 32(6), e4091. [Link]

-

Khemtong, C., et al. (2019). Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue. PubMed, 32(6), e4091. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1978, 269-283. [Link]

-

Wilkinson, D. J., et al. (2018). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 596(14), 2873-2883. [Link]

-

Munger, J., & Clish, C. B. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 130-138. [Link]

-

Pan, J. W., et al. (2002). OXIDATIVE METABOLISM OF 13C LABELED KETONES IN HUMAN BRAIN. Neurology, 58(7 Supplement 3), A378-A378. [Link]

-

Fan, T. W., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 1(1), 3-29. [Link]

-

Bougneres, P. F., et al. (1986). Determination of human ketone body kinetics using stable-isotope labelled tracers. The Biochemical journal, 236(2), 515-519. [Link]

-

Sunny, N. E., & Jensen, M. D. (2011). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Current Opinion in Clinical Nutrition and Metabolic Care, 14(5), 483-488. [Link]

-

Lane, A. N., & Fan, T. W. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 258. [Link]

-

Lantz, B. A., & Roberts, S. B. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]

-

Giraudeau, P., et al. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. Analytical Chemistry, 94(23), 8235-8243. [Link]

-

Newman, J. C., & Verdin, E. (2017). Ketone bodies as signaling metabolites. Trends in Endocrinology & Metabolism, 28(8), 565-576. [Link]

-

Chen, Y., et al. (2024). An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells. bioRxiv. [Link]

-

Lane, A. N., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Metabolites, 4(4), 1018-1036. [Link]

-

Prins, M. L. (2020). Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases. Nutrients, 12(11), 3497. [Link]

-

Lane, A. N., & Fan, T. W. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 1978, 285-307. [Link]

-

Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]

-

Unkefer, C. J. (1983). Synthesizing Labeled Compounds. Los Alamos Science. [Link]

-

Valdebenito, R., et al. (2020). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers in Molecular Neuroscience, 13, 13. [Link]

-

Mujica-Parodi, L. R., et al. (2023). Ketone Bodies and Brain Metabolism: New Insights and Perspectives for Neurological Diseases. The Journal of Neuropsychiatry and Clinical Neurosciences, 35(2), 101-111. [Link]

-

Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Metabolism, 31(6), 1235-1246.e4. [Link]

-

Puchalska, P., & Crawford, P. A. (2017). Ketone bodies as a fuel for the brain during starvation. Cellular and Molecular Life Sciences, 74(22), 4037-4048. [Link]

-

Hui, S., et al. (2017). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 43, 39-45. [Link]

-

Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968943. [Link]

-

Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 698-709. [Link]

-

Kunjapur, A. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

-

Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. [Link]

-

Moravek. (n.d.). Common Applications of Carbon-13 in the Medical Field. [Link]

-

Wüthrich, K., et al. (2020). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemBioChem, 21(16), 2289-2293. [Link]

-

Li, G., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(3), 484-489. [Link]

-

Barham, J. P., & Baran, P. S. (2025). An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. Journal of the American Chemical Society. [Link]

-

Ackermann, L., et al. (2021). 13C isotope labeling of biologically relevant compounds. ResearchGate. [Link]

-

Chen, P. H., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols, 4(3), 102488. [Link]

-

Cerdan, S., et al. (2013). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics, 5, 10. [Link]

-

Gottschalk, S., et al. (2004). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in vitro metabolic studies in primary mouse hepatocytes. Proceedings of the International Society for Magnetic Resonance in Medicine, 12, 2379. [Link]

-

Tumanov, S., & Artyomov, M. N. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 310(1), H1-H11. [Link]

Sources

- 1. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. OXIDATIVE-METABOLISM-OF-13C-LABELED-KETONES-IN-HUMAN-BRAIN [aesnet.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 10. mnms-platform.com [mnms-platform.com]

- 11. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ihmc.us [ihmc.us]

- 21. Metabolism of hyperpolarized 13 C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mr.copernicus.org [mr.copernicus.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Principles of Using 1,3-Dibromoacetone-2-13C in Mass Spectrometry

Executive Summary

This technical guide details the application of 1,3-Dibromoacetone-2-13C (DBA-2-13C) as a specialized bifunctional alkylating agent in mass spectrometry (MS). While standard 1,3-dibromoacetone is widely utilized for cysteine-specific cross-linking and peptide stapling, the incorporation of the stable carbon-13 isotope at the C2 position transforms this reagent into a precision probe for structural proteomics and quantitative analysis.

This guide addresses the needs of drug development professionals and structural biologists, focusing on the chemical mechanism, experimental protocols for "stapled" peptide analysis, and the bioinformatic interpretation of isotopic shifts.

Part 1: Chemical Basis & Mechanism

The Reagent: this compound

-

Chemical Formula:

C -

Reactive Specificity: Sulfhydryl groups (Cysteine side chains).[1][2]

-

Bridge Structure: Forms a rigid 3-carbon bridge (

CH -

Span Length: ~5.0 Å (ideal for

or

Reaction Mechanism

The reaction proceeds via a double nucleophilic substitution (

The presence of the

Visualization of the Mechanism

Caption: Step-wise S_N2 reaction mechanism of Cysteine thiols with this compound.

Part 2: Experimental Workflow

Strategic Application: Isotopic Coding

In advanced MS workflows, DBA-2-13C is rarely used in isolation. It is most powerful when used in a 1:1 ratio with unlabeled DBA (

Step-by-Step Protocol

Objective: Cross-linking of a Cys-rich protein or peptide stapling for MS validation.

Phase A: Preparation

-

Buffer System: Use 20-50 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.5). Avoid amine-containing buffers (Tris) if high concentrations are used, though DBA is thiol-specific, high pH can promote side reactions.

-

Reduction: Treat protein with TCEP (Tris(2-carboxyethyl)phosphine) at 1-5 mM for 30 mins to ensure cysteines are reduced. Note: Avoid DTT if possible, as it contains thiols that will compete for the DBA.

Phase B: The Cross-linking Reaction

-

Reagent Dissolution: Dissolve this compound in dry Acetone or DMF to a 50 mM stock.

-

Critical Step: For isotopic coding, prepare a separate stock of natural DBA and mix 1:1 with the

C stock before addition.

-

-

Incubation: Add DBA mixture to the protein solution.

-

Ratio: Use a 1.1 to 1.5 molar excess of DBA relative to total free cysteine pairs.

-

Conditions: Incubate at Room Temperature (25°C) for 30–60 minutes in the dark.

-

-

Quenching: Add excess DTT (10-20 mM) or

-mercaptoethanol to quench unreacted DBA.

Phase C: Digestion & Enrichment

-

Alkylation: Alkylate remaining free cysteines with Iodoacetamide (IAA) to prevent disulfide scrambling during digestion.

-

Digestion: Add Trypsin (Protease:Protein ratio 1:50) and incubate overnight at 37°C.

-

Desalting: Use C18 spin columns (e.g., ZipTip) to remove salts and reagents.

Workflow Diagram

Caption: Experimental workflow for isotopic coding using DBA-2-13C for mass spectrometry.

Part 3: Mass Spectrometry Analysis

Data Interpretation: The Mass Shift

The core principle of detection relies on identifying the mass modification introduced by the cross-linker.

| Parameter | Unlabeled DBA ( | Labeled DBA ( | |

| Formula Added | C | -- | |

| Monoisotopic Mass | 54.0106 Da | 55.0139 Da | +1.0033 Da |

| Target Residues | Cys - Cys | Cys - Cys | -- |

Note: The net mass added is calculated as the mass of the bridge (C3H2O) assuming the loss of 2 protons from the cysteine thiols (-2H) and the displacement of 2 bromines (-2Br) from the reagent.

Isotopic Envelope Analysis

When a 1:1 mix is used, the mass spectrum of a cross-linked peptide will show a distorted isotopic envelope.

-

Singlet (Natural): A normal peptide has a dominant M (monoisotopic) peak, followed by a smaller M+1 (~1.1% per carbon).

-

Doublet (Labeled): The cross-linked peptide will show two distinct envelopes separated by exactly 1.003 Da.

-

Because the shift is only +1 Da, low-resolution instruments cannot easily distinguish the labeled M peak from the natural M+1 isotope of the unlabeled counterpart.

-

Requirement: High-resolution MS (Resolution > 60,000 at m/z 400) is recommended.

-

Alternative Strategy: If using only DBA-2-13C (no mix), one looks for the +55.01 Da shift rather than +54.01 Da. This is crucial for validating that the bridge contains the exogenous carbon and is not an artifact or disulfide bond (-2.016 Da).

-

Fragmentation (MS2)

Under Collision-Induced Dissociation (CID) or HCD:

-

The thioether bonds formed by DBA are generally stable.

-

Fragmentation occurs along the peptide backbone (b and y ions).

-

Signature: Cross-linked peptides yield a "zipper" fragmentation pattern where two peptide chains are held together, or a cyclic peptide fragment if the cross-link is intramolecular (stapled). The

C label remains on the bridge, adding +1 Da to any fragment ion containing the modification.

Part 4: Applications & Causality

Peptide Stapling for Drug Discovery

"Stapling" peptides using DBA constrains them into an

-

Why 2-13C? In pharmacokinetic (PK) studies, the

C label acts as a tracer. It allows researchers to distinguish the intact drug (stapled) from metabolites where the staple might have been metabolized, using Isotope Ratio Mass Spectrometry (IRMS) or high-res LC-MS.

Structural Proteomics

DBA is a "short-range" cross-linker (~5 Å).

-

Causality: If a cross-link is observed between Cys A and Cys B, these residues must be within 5 Å in the native structure.

-

Validation: The 2-13C label confirms the linkage is chemically induced by DBA and is not a naturally occurring disulfide bond (which would have a similar mass loss of 2H, but lacks the C3H2O bridge mass).

References

-

Evaluation of 1,3-dibromoacetone as a cysteine-selective cross-linker. Source: Journal of the American Society for Mass Spectrometry. Context: foundational protocols for DBA cross-linking.

-

Peptide stapling techniques based on different macrocyclisation chemistries. Source: Chemical Society Reviews (RSC). Context: Detailed chemistry of forming the acetone bridge for helix stabilization.

-

Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Source: Journal of Proteomics. Context: Principles of using heavy/light isotopes (like 13C) for quantitative analysis and filtering.[3]

-

13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis. Source: Methods in Molecular Biology (NIH/PubMed). Context: General principles of detecting 13C enrichment in biological samples via MS.

Sources

Methodological & Application

mass spectrometry analysis of 1,3-Dibromoacetone-2-13C cross-linked peptides

Application Note: High-Fidelity Structural Analysis of Cysteine-Rich Peptides using 1,3-Dibromoacetone-2-13C

Executive Summary

This application note details the protocol for using This compound (DBA-2-13C) as a bifunctional cross-linking reagent for the structural characterization of peptides and proteins. While 1,3-Dibromoacetone (DBA) is widely recognized for "stapling" peptides via cysteine residues to enforce

This protocol leverages the specific mass shift (+1.003 Da) and the unique isotopic signature of DBA-2-13C to definitively distinguish cross-linked species from linear precursors and non-specific adducts. This method is particularly valuable for validating "stapled" peptides in drug discovery and mapping solvent-accessible cysteine pairs in structural proteomics.

Scientific Background & Mechanism

The Chemistry of Stapling

1,3-Dibromoacetone acts as a rigid, bifunctional electrophile. Under physiological or slightly alkaline conditions (pH 7.5–8.5), the sulfhydryl groups of cysteine residues act as nucleophiles, displacing the bromine atoms in two sequential

The Isotopic Advantage (2-13C)

In complex proteomic matrices, identifying the cross-linked peptide is challenging due to the abundance of linear peptides.

-

Natural Linker (12C-DBA): Adds a monoisotopic mass of 56.026 Da .

-

Isotopologue (13C-DBA): Adds a monoisotopic mass of 57.029 Da .

By utilizing a 1:1 mixture of naturally abundant DBA and DBA-2-13C, researchers can generate a unique "doublet" isotopic signature in the MS1 spectrum. Alternatively, the 13C-labeled reagent can be used to confirm the presence of the ketone bridge via specific neutral loss fragmentation (loss of

Experimental Workflow

The following diagram illustrates the comparative workflow for validating cysteine cross-links using the isotopic reagent.

Figure 1: Workflow for differential isotope labeling of cysteine cross-links. The parallel or mixed reaction strategy allows for the validation of the 56/57 Da mass shift.

Detailed Protocol

Reagent Preparation

-

Buffer A (Reaction Buffer): 50 mM Ammonium Bicarbonate (AmBic) or 20 mM HEPES, pH 8.0. Avoid Tris buffers if possible, as primary amines can compete at high pH, though DBA is highly Cys-selective.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride. Prepare 100 mM stock.

-

Cross-linkers:

-

Light: 1,3-Dibromoacetone (dissolved in DMF or Acetonitrile to 50 mM).

-

Heavy: this compound (dissolved in DMF or Acetonitrile to 50 mM).

-

-

Quenching Agent: Dithiothreitol (DTT), 1 M stock.

Reduction and Cross-linking

Note: This protocol assumes a starting protein concentration of 1 mg/mL (approx. 20–50 µM).

-

Reduction: Dilute the protein sample in Buffer A. Add TCEP to a final concentration of 1–2 mM. Incubate at RT for 30 minutes to reduce existing disulfide bonds. Crucial: Do not use DTT for reduction here, as excess DTT will scavenge the DBA reagent.

-

Cross-linking Reaction:

-

Strategy A (1:1 Mix for Doublet Coding): Premix 12C-DBA and 13C-DBA in a 1:1 molar ratio. Add to the protein sample at a 1.1-fold molar excess per cysteine pair (e.g., if the protein has 2 Cys, use 1.1 eq of DBA).

-

Strategy B (Validation): Run two parallel reactions (one Light, one Heavy).

-

-

Incubation: Incubate at 4°C for 1 hour or RT for 20 minutes in the dark. The reaction is fast.

-

Quenching: Add DTT to a final concentration of 10 mM. Incubate for 15 minutes to quench unreacted DBA.

Digestion and Desalting

-

Alkylation (Optional): If free cysteines remain (those not cross-linked), alkylate with Iodoacetamide (IAA) in the dark for 20 mins.

-

Digestion: Add Trypsin (proteomics grade) at a 1:50 (enzyme:substrate) ratio. Incubate overnight at 37°C.

-

Cleanup: Desalt peptides using C18 spin tips or solid-phase extraction (SPE) cartridges. Evaporate to dryness and resuspend in 0.1% Formic Acid for LC-MS.

Mass Spectrometry Analysis

LC-MS Parameters

-

Instrument: High-resolution MS (e.g., Orbitrap or Q-TOF) is required to resolve the 1.003 Da shift and isotopic envelopes.

-

Resolution: Minimum 60,000 at 200 m/z.

-

Fragmentation: HCD (Higher-energy Collisional Dissociation) is recommended. The thioether bond is relatively stable, but the ketone bridge can undergo specific fragmentation.

Data Interpretation & Mass Shifts

The identification relies on detecting the specific mass modification on Cysteine residues.

| Modification | Composition Change | Monoisotopic Mass Shift ( |

| Cys-Cys Bridge (12C) | + C3H2O (Loss of 2 H, Gain of Bridge) | + 54.010 Da (Net shift on peptide) |

| Cys-Cys Bridge (13C) | + C2(13C)1H2O | + 55.014 Da (Net shift on peptide) |

| Linear Alkylation (Dead-end) | + C3H3OBr (One side reacted) | + 133.936 Da |

Note on Calculation: The "Bridge" mass usually cited is the mass of the linker itself (56 Da). However, when bridging two cysteines, two protons are lost from the sulfhydryls (-2.016 Da). Therefore, the net mass added to the intact peptide mass is 56.026 - 2.016 = 54.010 Da.

Validation via Neutral Loss (Advanced)

In MS/MS spectra, the carbonyl group of the bridge can be lost as Carbon Monoxide (CO).

-

Light Cross-link: Look for neutral loss of 27.99 Da (CO) from the precursor.

-

Heavy Cross-link: Look for neutral loss of 29.00 Da (

CO) from the precursor. This specific "mass defect" tracking confirms the cross-link is indeed the DBA bridge and not a random adduct.

Troubleshooting & Optimization

-

Precipitation: DBA is hydrophobic. If the protein precipitates upon addition, add acetonitrile to the reaction buffer (up to 20% v/v) to maintain solubility.

-

Over-alkylation: If you observe mass shifts corresponding to "Dead-end" modifications (+134 Da), the cysteine residues are too far apart to bridge, or the reagent concentration is too high. Reduce reagent excess.

-

Missed Cleavages: Cross-linked peptides are bulky and may inhibit trypsin access. Use Chymotrypsin or Glu-C as alternative proteases to improve sequence coverage.

References

-

Use of 1,3-Dichloroacetone (Analog)

-

Mechanism of Cysteine Cross-linking

-

Mass Spectrometry of Cross-linked Peptides (General Principles)

-

Sinz, A. (2006). "Chemical cross-linking and mass spectrometry to map three-dimensional protein structures."[6] Mass Spectrometry Reviews, 25(4), 663–682.

-

Source:

-

-

Isotope Labeling in Cross-linking (Validation Strategies)

- Müller, M. Q., et al. (2010). "Isotope-labeled cross-linkers and Fourier transform ion cyclotron resonance mass spectrometry for structural analysis of protein complexes." Analytical Chemistry, 82(16), 6958–6968.

-

Source:

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. explorationpub.com [explorationpub.com]

- 3. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]

Probing Protein Structure and Dynamics with 13C NMR using 1,3-Dibromoacetone-2-13C as a Site-Specific Label

Application Note & Protocol

Introduction: Unveiling Molecular Insights with Precision

In the intricate world of protein science and drug development, understanding the three-dimensional structure and dynamic behavior of proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating these characteristics at an atomic level. While multidimensional NMR of uniformly isotopically labeled proteins provides comprehensive structural information, its application can be limited by protein size and the complexity of the resulting spectra. An alternative and complementary approach is the use of site-specific isotopic labeling, which introduces a sensitive NMR probe at a defined location within the protein.

This application note details a robust methodology for the site-specific labeling of proteins using 1,3-Dibromoacetone-2-13C and subsequent analysis by one-dimensional (1D) ¹³C NMR spectroscopy. This technique is particularly effective for probing the local environment of and distances between cysteine residues, which are often located in functionally significant regions such as active sites, allosteric sites, or protein-protein interfaces. The central ¹³C-labeled carbonyl carbon of the dibromoacetone linker serves as a unique spectroscopic reporter, providing a clear and unambiguous signal in the ¹³C NMR spectrum.

Scientific Principles: The Chemistry and Physics Behind the Technique

The successful application of this method hinges on two core principles: the specific chemical reactivity of 1,3-dibromoacetone and the sensitivity of the ¹³C nucleus to its local magnetic environment.

The Labeling Chemistry: A Bifunctional Crosslinker

1,3-Dibromoacetone is a bifunctional alkylating agent that exhibits high reactivity towards the nucleophilic thiol groups of cysteine residues.[1][2] The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism, where the thiolates of two cysteine residues attack the electrophilic carbons bearing the bromine atoms. This results in the formation of a stable thioether linkage, effectively cross-linking the two cysteine residues with a three-carbon bridge.

When using 1,3-Dibromoacetone-2-¹³C, the isotopic label is strategically positioned at the central carbonyl carbon of this bridge. This position is ideal for several reasons:

-

Distinct Chemical Shift: The carbonyl carbon resonates in a region of the ¹³C NMR spectrum that is typically less crowded, minimizing signal overlap from other protein carbons.[3][4]

-

Sensitivity to Local Environment: The chemical shift of the ¹³C-labeled carbonyl is sensitive to changes in its local electronic environment, which can be influenced by factors such as solvent accessibility, nearby amino acid residues, and ligand binding.

-

Single, Sharp Resonance: In a successfully cross-linked protein, the label will ideally give rise to a single, sharp resonance, simplifying spectral interpretation.

The Power of ¹³C NMR: A Window into Molecular Structure

Carbon-13 is a spin-½ nucleus, making it amenable to NMR spectroscopy. While the natural abundance of ¹³C is low (~1.1%), isotopic enrichment at a specific site dramatically enhances the signal-to-noise ratio for that carbon, allowing for its detection even in large protein complexes.[3]

The precise frequency at which a ¹³C nucleus resonates (its chemical shift) is highly dependent on its local magnetic environment. Electron-withdrawing groups, such as the adjacent carbonyl oxygen and the thioether linkages in the cross-linked product, deshield the nucleus, causing it to resonate at a higher frequency (downfield shift).[4] This sensitivity allows researchers to infer structural information based on the observed chemical shift of the ¹³C label.

Experimental Workflow: From Protein to Spectrum

The overall experimental workflow for this technique can be broken down into four key stages: protein preparation, labeling with 1,3-dibromoacetone-2-¹³C, purification of the labeled protein, and ¹³C NMR data acquisition and analysis.

Figure 1: A generalized workflow for the ¹³C NMR analysis of proteins labeled with 1,3-Dibromoacetone-2-¹³C.

Detailed Protocols

Part 1: Protein Preparation and Cysteine Engineering

-

Protein Expression and Purification: Express and purify the protein of interest using established protocols. Ensure the final protein sample is in a suitable buffer for the labeling reaction (e.g., a buffer devoid of primary amines if there is a risk of side reactions, although the reaction with thiols is generally much faster).

-

Site-Directed Mutagenesis (if necessary): If the protein of interest does not have suitably positioned cysteine residues for cross-linking, introduce them via site-directed mutagenesis. The ideal placement will depend on the specific structural question being addressed. For distance measurements, two cysteines should be engineered at a distance amenable to cross-linking by the approximately 4-5 Å span of the dibromoacetone linker.

Part 2: Labeling with 1,3-Dibromoacetone-2-¹³C

Materials:

-

Purified protein containing cysteine residues (typically 1-5 mg/mL).

-

1,3-Dibromoacetone-2-¹³C stock solution (e.g., 100 mM in a water-miscible organic solvent like DMSO or DMF).

-

Labeling buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.0-8.0).

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

-

Quenching reagent (e.g., 1 M β-mercaptoethanol or DTT).

Protocol:

-

Reduction of Cysteine Residues: Prior to labeling, it is crucial to ensure that all cysteine residues are in their reduced, free thiol state.

-

Incubate the protein solution with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

-

Removal of Reducing Agent: The reducing agent must be removed before adding the labeling reagent, as it will compete for reaction with the dibromoacetone.

-

Use a desalting column (e.g., PD-10) or spin concentrator to exchange the protein into fresh, de-gassed labeling buffer.

-

-

Labeling Reaction:

-

Immediately after removing the reducing agent, add a 5- to 10-fold molar excess of the 1,3-Dibromoacetone-2-¹³C stock solution to the protein solution. The final concentration of the organic solvent from the stock solution should typically be kept below 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent to a final concentration of 10-20 mM. This will react with any unreacted 1,3-dibromoacetone.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Part 3: Purification of the Labeled Protein

It is essential to remove unreacted labeling reagent and quenching reagent from the protein sample prior to NMR analysis.

Methods:

-

Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from small molecule contaminants.[5]

-

Dialysis: Extensive dialysis against the desired NMR buffer can also be used to remove excess reagents.[5]

-

Affinity Chromatography: If the protein has an affinity tag (e.g., a His-tag), this can be used for a final polishing step.[6]

Part 4: ¹³C NMR Data Acquisition and Analysis

NMR Sample Preparation:

-

Concentrate the purified, labeled protein to the desired concentration for NMR analysis (typically 0.1-1 mM).[7]

-

Exchange the protein into the final NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the field-frequency lock.[8]

-

Transfer the sample to a high-quality NMR tube.

NMR Data Acquisition:

-

Acquire a 1D ¹³C NMR spectrum on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Use a standard 1D ¹³C pulse sequence with proton decoupling.[9]

-

Optimize acquisition parameters, such as the number of scans and the relaxation delay, to achieve an adequate signal-to-noise ratio.[9][10]

Data Analysis and Interpretation:

-

Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform to obtain the ¹³C NMR spectrum.

-

Identify the resonance corresponding to the ¹³C-labeled carbonyl carbon of the dibromoacetone linker.

-

Compare the observed chemical shift to reference values and interpret any shifts in the context of the protein's structure and environment.

Data Presentation and Expected Results

The primary result of this experiment is a 1D ¹³C NMR spectrum with a prominent peak corresponding to the labeled carbonyl carbon.

Expected ¹³C Chemical Shifts

The chemical shift of the carbonyl carbon in the cross-linked product will be influenced by its local environment. Below is a table of approximate ¹³C chemical shifts for relevant species.

| Compound/Functional Group | Approximate ¹³C Chemical Shift (ppm) | Reference(s) |

| Acetone (C=O) | 206 | [11][12] |

| 1,3-Dibromoacetone (C=O) | ~190-200 | Estimated |

| Cysteine (Cβ) | ~28 (reduced), ~41 (oxidized) | [13][14][15] |

| Cys-Acetone-Cys Crosslink (¹³C=O) | ~210-220 | Estimated |

Note: The chemical shift of the cross-linked carbonyl is estimated to be downfield from that of acetone due to the electron-withdrawing effects of the two thioether linkages.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | Incomplete reduction of cysteines. | Ensure complete removal of the reducing agent before adding the labeling reagent. Optimize the concentration of the reducing agent and incubation time. |

| Inaccessible cysteine residues. | Confirm the accessibility of the cysteine residues through structural modeling or mutagenesis. | |

| Hydrolysis of the labeling reagent. | Prepare the stock solution of 1,3-dibromoacetone fresh and minimize its exposure to aqueous solutions before adding to the protein. | |

| Protein Precipitation | Over-labeling or modification of critical residues. | Reduce the molar excess of the labeling reagent. Optimize the reaction time and temperature. |

| Inappropriate buffer conditions. | Ensure the buffer pH and ionic strength are suitable for protein stability. | |

| No or Weak NMR Signal | Low protein concentration or labeling efficiency. | Confirm protein concentration and labeling efficiency using other methods (e.g., mass spectrometry). |

| Incorrect NMR acquisition parameters. | Optimize the number of scans and relaxation delay. Ensure proper tuning and shimming of the spectrometer. |

Advanced Applications and Future Directions

The methodology described here provides a foundation for a range of more advanced NMR experiments. For instance, the introduction of a second isotopic label (e.g., ¹⁵N) in the protein backbone would allow for heteronuclear NMR experiments to probe the proximity of the ¹³C label to other parts of the protein. Furthermore, this technique can be used to study:

-

Conformational Changes: Monitor changes in the ¹³C chemical shift upon ligand binding, protein-protein interaction, or changes in environmental conditions (e.g., pH, temperature).

-

Drug Discovery: Screen for small molecules that bind near the labeled site by observing changes in the ¹³C resonance.

-

Protein Dynamics: Use relaxation-based NMR experiments to probe the motional properties of the cross-linked region.

Conclusion

The use of 1,3-Dibromoacetone-2-¹³C as a site-specific labeling agent for ¹³C NMR analysis offers a powerful and versatile tool for investigating protein structure and function. By providing a sensitive and unambiguous spectroscopic probe, this technique enables researchers to gain valuable insights into the local environment and dynamics of specific regions within a protein. The detailed protocols and troubleshooting guide provided in this application note should serve as a valuable resource for scientists and drug development professionals seeking to employ this powerful methodology in their research.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165–171.

-

PubMed. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | acetone-d6 | NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

National Institutes of Health. (2010). Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C{1H} NMR spectrum of acetone-d6. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6". Retrieved from [Link]

-

National Institutes of Health. (n.d.). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of a Bis-Thio-Acetone Linked Ubiquitinated Histones Using 1,3-Dibromoacetone. Retrieved from [Link]

-

National Institutes of Health. (2010). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

ACS Publications. (2001). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Retrieved from [Link]

-

ACS Publications. (2008). Protein Structure Determination from 13C Spin-Diffusion Solid-State NMR Spectroscopy. Retrieved from [Link]

-

Frontiers. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

-

ResearchGate. (2010). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]

-

ResearchGate. (2022). Why is my protein labelling not working?. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubMed Central. (2012). Preparative Purification of Recombinant Proteins: Current Status and Future Trends. Retrieved from [Link]

-

MDPI. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescent labeling of specific cysteine residues using CyMPL. Retrieved from [Link]

-

PubMed Central. (n.d.). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Retrieved from [Link]

-

Biology LibreTexts. (2021). 3.3: Protein Purification. Retrieved from [Link]

-

University of Alberta. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supporting Information for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction. Retrieved from [Link]

Sources

- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmrs.io [nmrs.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins: a quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

sample preparation for mass spectrometry of 1,3-Dibromoacetone-2-13C cross-links

Application Note: High-Fidelity Sample Preparation for Mass Spectrometry of 1,3-Dibromoacetone-2-13C Cross-links

Executive Summary

This guide details the protocol for generating and analyzing cysteine-specific protein cross-links using This compound (DBA-2-13C) . Unlike non-specific amine cross-linkers (e.g., DSS/BS3), DBA specifically targets sulfhydryl groups to form stable thioether bridges (

The inclusion of the

Chemical Principle & Mechanism

The reaction proceeds via a double nucleophilic substitution (

-

Reagent: this compound (

) -

Reactive Group:

-haloketone -

Target: Cysteine Sulfhydryl (-SH)

-

Resulting Bridge: 2-(

C)-acetone bridge (

Mass Shift Calculation:

-

Loss: 2

HBr -

Gain:

-

Monoisotopic Mass Added: ~55.018 Da (compared to ~54.015 Da for the

C analog).

Visual 1: Reaction Mechanism

Caption: Mechanism of cysteine stapling via double nucleophilic displacement of bromide by thiols.

Experimental Protocol

Critical Pre-requisite: Standard reducing agents like DTT (dithiothreitol) or

Reagents Required

-

Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5–8.0. (Avoid Tris during reaction if possible, though DBA is highly thiol-specific).

-

Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Non-thiol reductant.

-

Cross-linker: this compound (dissolved in DMF or DMSO immediately before use).

-

Quench: DTT (Dithiothreitol).

-

Alkylation: Iodoacetamide (IAM).

-

Enzyme: Sequencing Grade Trypsin.[1]

Step-by-Step Workflow

1. Protein Solubilization & Reduction

-

Dissolve protein (approx. 1 mg/mL) in 50 mM HEPES, pH 7.8 .

-

Add TCEP to a final concentration of 5 mM .

-

Incubate at RT for 30 minutes to reduce disulfide bonds.

-

Why: DBA requires free thiols. TCEP does not contain a thiol group and does not interfere with the subsequent alkylation by DBA.

-

2. Cross-linking Reaction

-

Prepare a fresh 50 mM stock of This compound in anhydrous DMF.

-

Add the cross-linker to the protein solution.[1]

-

Ratio: Use a 1.5-fold to 3-fold molar excess over total cysteine content (not just protein content).

-

-

Incubate at Room Temperature for 1–2 hours in the dark.

-

Note: The reaction is rapid.[2] Over-incubation may lead to non-specific reactions or protein precipitation.

-

3. Quenching

-

Add DTT to a final concentration of 10–20 mM .

-

Incubate for 15 minutes.

4. Alkylation of Residual Cysteines

-

Add Iodoacetamide (IAM) to a final concentration of 40 mM (ensure it is in excess of the total TCEP + DTT).

-

Incubate for 30 minutes in the dark.

-

Purpose: This blocks any cysteines that were not cross-linked (e.g., those too far apart), preventing disulfide scrambling during digestion.

-

5. Digestion & Desalting

-

Dilute sample to reduce denaturant concentration (if Urea was used).

-

Add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

-

Desalt using C18 Spin Columns (e.g., ZipTip or StageTip). Dry peptides in a vacuum centrifuge.

Visual 2: Sample Preparation Workflow

Caption: Optimized workflow ensuring cysteine availability before DBA addition and proper quenching.

Mass Spectrometry & Data Analysis

LC-MS/MS Parameters

-

Fragmentation: HCD (Higher-energy Collisional Dissociation) is recommended. The thioether bond is relatively stable, but the peptide backbone will fragment to provide sequence information.

-

Precursor Selection: Prioritize charge states +3 and higher (cross-linked peptides are larger and carry more charge).

Identification Strategy

The key to success is defining the correct modification in your search engine (e.g., MaxQuant, Proteome Discoverer, pLink).

Table 1: Modification Configuration

| Parameter | Setting | Notes |

| Modification Type | Cross-link (Cys-Cys) | Specificity must be set to 'C' |

| Composition Added | Elemental composition of the bridge | |

| Monoisotopic Mass Shift | +55.0184 Da | Precise mass of the 2- |

| Light Control (Optional) | +54.0150 Da | If using standard DBA for comparison |

| Dead-end Modification | +134.92 Da | Monolink: |

Validation via Isotope Pattern: If you perform a 1:1 mix of Light (DBA) and Heavy (DBA-2-13C) cross-linking:

-

Look for "doublet" peaks in the MS1 spectrum.

-

The heavy peak will be exactly +1.003 Da heavier than the light peak.

-

Note: Because the shift is only +1 Da, the heavy monoisotopic peak will overlap with the first isotopic peak (M+1) of the light peptide. This requires high-resolution MS (Orbitrap, >60k resolution) and careful deconvolution, or simply using the 13C version as a standalone tracer to confirm mass accuracy against a theoretical value.

Troubleshooting & Optimization

-

Problem: Low Cross-linking Yield.

-

Cause: pH too low (thiols not deprotonated) or TCEP oxidized.

-

Solution: Adjust pH to 8.[1]0. Use fresh TCEP. Ensure protein is denatured (e.g., 4M Urea) if cysteines are buried.

-

-

Problem: "Dead-end" Modifications (Monolinks).

-

Cause: Protein concentration too low (intramolecular reaction favored) or DBA concentration too high.

-

Solution: Optimize DBA:Protein ratio. Monolinks appear as Cysteine + ~135 Da (if Br remains) or +55 Da (if hydrolyzed to -OH).

-

-

Problem: Precipitation.

-

Cause: DBA is hydrophobic.

-

Solution: Ensure DMF/DMSO concentration in final sample is <5%. Add DBA slowly with vortexing.

-

References

-

Jo, H., Meinhardt, N., Wu, Y., et al. (2012). Development of

-Helical Peptide Nucleators. Journal of the American Chemical Society. Link -

Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015).[5] Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews. Link

-

Thermo Fisher Scientific. (n.d.).[3] Crosslinking Protein Interaction Analysis Handbook. Link

-

Götze, M., et al. (2019). Automated assignment of MS/MS cleavable cross-links in protein 3D-structure analysis. Analytical Chemistry. Link

Sources

- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 2. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. explorationpub.com [explorationpub.com]

Application Note: Precision Mapping of Protein Interfaces using 1,3-Dibromoacetone-2-13C

Abstract

This guide details the methodology for using 1,3-Dibromoacetone-2-13C (DBA-2-13C) as a bifunctional crosslinking probe to identify and structurally characterize protein interaction sites. Unlike long-chain flexible crosslinkers (e.g., DSS, BS3) that capture dynamic ensembles, DBA forms a rigid, short-span (~5 Å) thioether bridge between proximal cysteine residues. The incorporation of the

Introduction & Scientific Rationale

The Challenge: Transient Interfaces

Standard structural biology techniques (X-ray crystallography, Cryo-EM) often struggle with transient protein-protein interactions (PPIs) or highly dynamic intrinsically disordered regions (IDRs). Chemical crosslinking Mass Spectrometry (XL-MS) identifies proximity but often lacks precise conformational data due to the flexibility of standard linkers.

The Solution: The DBA-2-13C Probe

1,3-Dibromoacetone is a rigid "stapling" agent. When it reacts with two thiols (cysteines), it forms a cyclic or bridging structure.

-

Rigidity: The short bridge (

) constrains the protein backbone, stabilizing specific conformations (e.g., -

The

C Advantage: The C2 carbonyl carbon is-

Hydrogen Bonding: H-bonds to the carbonyl oxygen cause downfield shifts.

-

Electrostatics: Local electric fields at the protein interface.

-

Geometry: The dihedral angles of the formed crosslink.

-

By using DBA-2-13C, researchers do not just "find" an interaction; they create a localized NMR probe that reports on the nature of that interaction interface.

Mechanism of Action

The reaction proceeds via a double nucleophilic substitution (

-

Activation: At physiological pH (7.5–8.5), cysteine thiols (

) exist in equilibrium with thiolate anions ( -

First Alkylation: A thiolate attacks C1 or C3 of DBA, displacing a bromide ion.

-

Proximity-Driven Cyclization: If a second cysteine is within ~5-7 Å, it attacks the remaining brominated carbon, displacing the second bromide and forming the stable thioether bridge.

Diagram 1: Reaction Mechanism

Figure 1: Step-wise alkylation mechanism of DBA-2-13C forming a thioether bridge.

Experimental Protocol

Phase A: Preparation and Cysteine Engineering

Pre-requisite: The target proteins must have cysteines positioned at the suspected interface.[1] If native cysteines are absent or buried, use Site-Directed Mutagenesis (SDM) to introduce Cys pairs at distances of 6–10 Å (

Reagents:

-

Buffer A: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 (Degassed).

-

Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT/BME as they contain thiols that will react with DBA.

-

DBA-2-13C Stock: 50 mM in anhydrous DMSO (Prepare fresh; light sensitive).

Phase B: The Crosslinking Reaction